molecular formula C22H21ClF3N5O B10961378 [3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone

[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone

Cat. No.: B10961378
M. Wt: 463.9 g/mol
InChI Key: CFEGBTRWZQSXOQ-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrazoles, and pyrimidines. The synthetic route may involve the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of a substituted pyrazole with a suitable pyrimidine precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination and methylation: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).

    Coupling with hexahydropyrrolo[1,2-a]pyrazine: The final step involves coupling the pyrazolo[1,5-a]pyrimidine intermediate with hexahydropyrrolo[1,2-a]pyrazine under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and physical properties.

Scientific Research Applications

3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone : Unique due to its specific substitution pattern and trifluoromethyl group.
  • Other Pyrazolo[1,5-a]pyrimidines : Compounds with different substituents on the pyrazole or pyrimidine rings.
  • Trifluoromethylated Compounds : Molecules containing the trifluoromethyl group but with different core structures.

Uniqueness

The uniqueness of 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H21ClF3N5O

Molecular Weight

463.9 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C22H21ClF3N5O/c1-13-4-6-14(7-5-13)16-11-17(22(24,25)26)31-20(27-16)18(23)19(28-31)21(32)30-10-9-29-8-2-3-15(29)12-30/h4-7,11,15H,2-3,8-10,12H2,1H3

InChI Key

CFEGBTRWZQSXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)Cl

Origin of Product

United States

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